2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol
Description
Properties
IUPAC Name |
2-[(5-methyl-1H-pyrazol-4-yl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6(5-12)9-3-8-4-10-11-7(8)2/h4,6,9,12H,3,5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEGGKHVTAVZQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of hydrazine derivatives and carbonyl compounds to form the pyrazole ring, which is then further functionalized .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The pyrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 169.22 g/mol. Its structure features a propanol backbone substituted with a pyrazole moiety, which may contribute to its biological activity.
Medicinal Chemistry
Antitumor Activity:
Research has indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, studies have synthesized various pyrazole derivatives that demonstrate inhibitory effects on cancer cell proliferation. The incorporation of the 3-methyl-1H-pyrazole group in 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol may enhance its efficacy as an antitumor agent through mechanisms such as apoptosis induction and cell cycle arrest .
Angiotensin-Converting Enzyme Inhibition:
Compounds similar to this compound have been investigated for their ability to inhibit angiotensin-converting enzyme (ACE), a target for hypertension treatment. The structural features of this compound could facilitate binding to the ACE active site, potentially leading to antihypertensive effects .
Neuropharmacology
Cognitive Enhancement:
Preliminary studies suggest that pyrazole derivatives may possess neuroprotective properties. Research into the effects of this compound on cognitive functions is ongoing, with potential applications in treating neurodegenerative diseases such as Alzheimer's. The modulation of neurotransmitter systems by this compound could lead to improved cognitive performance .
Biochemical Research
Enzyme Interaction Studies:
The interaction of this compound with various enzymes is a significant area of research. For example, studies have explored its binding affinity with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is vital for predicting the pharmacokinetics and potential drug-drug interactions involving this compound .
Agricultural Applications
Pesticide Development:
The unique properties of this compound have also been explored in agricultural chemistry. Its potential as an active ingredient in pesticide formulations is being investigated due to its ability to inhibit specific plant pathogens or pests, thereby enhancing crop protection strategies .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with the target molecule, primarily through pyrazole or imidazole cores and propanol/amino side chains:
Table 1: Key Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol | 1156892-12-4 | C₉H₁₇N₃O | 183.25 | 3-methylpyrazole, amino-propanol |
| 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol | Not provided | C₇H₁₁ClN₂O | ~174.63 | 4-chloro, 5-methylpyrazole, propanol |
| 3-((2-(Furan-2-yl)-3-pentyl-3H-imidazo[4,5-b]pyridin-7-yl)(methyl)amino)propan-1-ol (IV-12) | Not provided | C₂₀H₂₆N₄O₂ | ~354.45 | Furan, pentyl-imidazopyridine, amino-propanol |
| 2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol | 1152868-30-8 | C₉H₁₇N₃O | 183.25 | 1-methylpyrazole, amino-propanol |
| (2S)-3-(3-{[4-(2-Aminoethoxy)-2',6-dimethyl[1,1'-biphenyl]-3-yl]amino}-1H-pyrazol-1-yl)-2-methoxypropan-1-ol | Not provided | C₂₄H₃₁N₅O₃ | ~461.55 | Biphenyl, methoxy-propanol |
Analysis of Substituent Effects
Pyrazole Substitution Position: The target compound has a 3-methyl group on the pyrazole ring, while analogues like 2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol (CAS: 1152868-30-8) feature a 1-methyl substituent .
Halogen vs. Alkyl Substituents :
- The 4-chloro-5-methylpyrazole derivative (Table 1) introduces an electron-withdrawing chlorine atom, which could increase polarity and hydrogen-bonding capacity compared to the purely alkyl-substituted target compound .
Complexity of Heterocyclic Systems: Compounds like IV-12 () incorporate fused imidazo-pyridine cores with pentyl and furan groups, drastically increasing molecular weight (354.45 g/mol) and hydrophobicity compared to the simpler pyrazole-propanol structure .
Hypothetical Physicochemical and Functional Implications
While direct experimental data (e.g., solubility, boiling point) are unavailable in the evidence, the following inferences can be drawn:
- Polarity : Chlorinated pyrazole derivatives (Table 1) may exhibit higher polarity than methyl-substituted analogues, influencing solubility in aqueous media .
- Hydrogen Bonding: The propanol group in all compounds provides a hydroxyl moiety for hydrogen bonding, critical for interactions in biological targets or crystal packing .
Methodological Considerations for Further Analysis
- Noncovalent Interaction Mapping: The NCI (Noncovalent Interaction) index () might visualize steric clashes or hydrogen-bonding patterns in crystal structures or protein-ligand complexes .
Biological Activity
2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol, also known by its CAS number 1156890-47-9, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C₈H₁₅N₃O
- Molecular Weight : 169.22 g/mol
- CAS Number : 1156890-47-9
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate propanol derivative. Detailed synthetic routes can vary, but the key steps generally include:
- Formation of the pyrazole ring.
- Alkylation with propanol derivatives to introduce the amino group.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, in vitro studies have shown that certain derivatives can reduce the viability of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 10.5 |
| Compound B | HCT116 | 2.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
In a study involving synthesized alkaloids, it was found that derivatives of pyrazole, including those related to our compound, exhibited promising antimicrobial activity against multidrug-resistant strains .
Case Study 1: Anticancer Efficacy
In a controlled study, a series of pyrazole derivatives were tested for their anticancer efficacy against A549 cells. Among these, one derivative closely related to this compound showed a reduction in cell viability by approximately 66% at an IC50 value of 10 µM .
Case Study 2: Antimicrobial Resistance
A recent investigation assessed the antimicrobial efficacy of various synthesized compounds against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that compounds featuring the pyrazole structure had lower MIC values compared to traditional antibiotics, suggesting potential as new therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for 2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol?
- Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:
- Pyrazole ring formation : Reacting hydrazine with 1,3-diketones under acidic conditions.
- Alkylation : Using alkyl halides (e.g., 2-chloromethylpropan-1-ol) to functionalize the pyrazole ring.
- Amination : Introducing the amino group via nucleophilic substitution under basic conditions (e.g., DMF or DMSO at 60–80°C).
- Hydroxylation : Final hydroxylation to yield the propanol moiety.
Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature gradients .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use spectroscopic and chromatographic techniques:
- NMR : - and -NMR to confirm proton environments and carbon backbone.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., -OH at ~3300 cm, -NH at ~1600 cm).
- X-ray Crystallography : For absolute configuration determination in crystalline forms .
Q. What methodologies are used to evaluate its biological activity in preclinical studies?
- Methodological Answer :
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates.
- Cell-based models : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7).
- In vivo models : Anti-inflammatory activity assessed via murine carrageenan-induced edema .
Advanced Research Questions
Q. How can conflicting data on synthetic yields be resolved?
- Methodological Answer : Discrepancies often arise from reaction condition variability. Mitigation strategies include:
- Reaction optimization : Use of catalysts (e.g., p-toluenesulfonic acid in ethanol) to enhance cyclization efficiency.
- Real-time monitoring : LC-MS to track intermediate formation.
- Purification protocols : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (methanol/water) .
Q. What strategies enhance its pharmacological activity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent modification : Introducing electron-withdrawing groups (e.g., -Cl or -NO) at the pyrazole C3 position to modulate receptor binding.
- Bioisosteric replacement : Replacing the hydroxyl group with a methoxy or amine group to improve metabolic stability.
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities for target enzymes .
Q. How are analytical methods validated for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/water mobile phase) with UV detection (λ = 254 nm).
- GC-MS : For volatile impurities, with helium as carrier gas.
- Validation parameters : Linearity (R > 0.99), LOD/LOQ (<1 ppm), and repeatability (%RSD < 2%) .
Q. What techniques elucidate its mechanism of enzyme interaction?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) with immobilized enzymes.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Cryo-EM : For large enzyme complexes (e.g., cytochrome P450 interactions) .
Q. How to address instability during storage or handling?
- Methodological Answer :
- Storage : Under inert atmosphere (N) at -20°C in amber vials.
- Stabilizers : Add antioxidants (e.g., BHT) to prevent hydroxyl group oxidation.
- Lyophilization : For long-term storage in solid form .
Q. What comparative studies distinguish it from analogous pyrazole derivatives?
- Methodological Answer :
- In vitro potency : Compare IC values against analogs (e.g., 3-Amino-1-(4-chloro-1-methyl-1H-pyrazol-5-yl)propan-1-ol).
- ADMET profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding.
- Computational tools : Principal Component Analysis (PCA) of molecular descriptors .
Q. How to troubleshoot low reactivity in nucleophilic substitution steps?
- Methodological Answer :
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide).
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature modulation : Microwave-assisted synthesis (100–120°C) to accelerate kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
